REACTION_SMILES
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[B:17]([Br:18])([Br:19])[Br:20].[CH3:1][O:2][c:3]1[c:4](-[c:9]2[c:10]([F:16])[cH:11][cH:12][cH:13][c:14]2[F:15])[cH:5][cH:6][cH:7][cH:8]1.[Cl:21][CH2:22][Cl:23]>>[OH:2][c:3]1[c:4](-[c:9]2[c:10]([F:16])[cH:11][cH:12][cH:13][c:14]2[F:15])[cH:5][cH:6][cH:7][cH:8]1
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Name
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Type
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product
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Smiles
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Oc1ccccc1-c1c(F)cccc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |